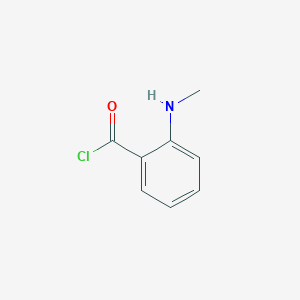

2-(Methylamino)benzoyl chloride

Beschreibung

BenchChem offers high-quality 2-(Methylamino)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

64636-41-5 |

|---|---|

Molekularformel |

C8H8ClNO |

Molekulargewicht |

169.61 g/mol |

IUPAC-Name |

2-(methylamino)benzoyl chloride |

InChI |

InChI=1S/C8H8ClNO/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3 |

InChI-Schlüssel |

AKVHMSBCSJMOMH-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC=CC=C1C(=O)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Transient Electrophile: A Technical Guide to 2-(Methylamino)benzoic Acid Chloride

This guide addresses the specific challenges associated with 2-(Methylamino)benzoic acid chloride (also known as

Executive Summary

2-(Methylamino)benzoic acid chloride is a highly reactive, transient electrophile used primarily as a building block for quinazolinone-based pharmaceuticals and MANT-type fluorescent probes (e.g., MANT-ATP).

The Critical Challenge: The free base of this acid chloride is chemically unstable. It undergoes rapid intramolecular cyclization to form salts or intermolecular condensation. Consequently, it cannot be stored and must be either:

-

Generated in situ and trapped immediately.

-

Isolated as the hydrochloride salt (protonating the amine to kill its nucleophilicity).

-

Replaced by its stable synthetic surrogate,

-methylisatoic anhydride .

Part 1: Chemical Identity & The Stability Paradox

The molecule presents a classic "scorpion" problem in organic synthesis: the "tail" (amine) attacks the "head" (acid chloride).

Structural Properties

| Property | Data | Notes |

| IUPAC Name | 2-(Methylamino)benzoyl chloride | |

| Molecular Formula | ||

| MW | 169.61 g/mol | |

| State | Unstable Oil / Hygroscopic Solid (HCl salt) | Free base cyclizes rapidly. |

| Solubility | Reacts with water/alcohols | Soluble in DCM, Toluene, THF (anhydrous). |

| Key Risk | Self-Polymerization / Cyclization | Forms diketopiperazines or isatoic anhydrides. |

The "Self-Destruct" Mechanism

When the amine is unprotonated (free base), the lone pair on the nitrogen is positioned perfectly for 6-exo-trig or 6-endo-trig attack on the carbonyl carbon.

Part 2: Synthesis & Handling Protocols

Expert Insight: Do not attempt to synthesize and store the free base. Choose Protocol A for direct coupling or Protocol B (using the surrogate) for cleaner reactions.

Protocol A: In Situ Generation of the Hydrochloride Salt

This method uses thionyl chloride (

Reagents:

- -Methylanthranilic acid (1.0 eq)

-

Thionyl chloride (2.0 eq)[1]

-

Solvent: Anhydrous Toluene or DCM (stabilized).

-

Catalyst: DMF (Trace) - Use with caution, can accelerate side reactions.

Step-by-Step Workflow:

-

Suspension: Suspend

-methylanthranilic acid in anhydrous toluene under -

Chlorination: Add thionyl chloride dropwise at 0°C.

-

Reflux: Heat to mild reflux (80°C) for 2–3 hours. The solution should clear as the acid chloride forms.

-

Critical Check: If the solution turns deep yellow/orange, you may be forming the sulfinamide anhydride ring (

).

-

-

Isolation (Optional but Recommended): Cool to 0°C. Add anhydrous hexane/ether to precipitate the Acid Chloride Hydrochloride . Filter under inert gas.

-

Why? The HCl salt is a stable solid that can be stored briefly.

-

-

Coupling: Re-dissolve the salt in DCM. Add the nucleophile (amine/alcohol) before adding a base (like

).-

Logic: Adding base before the nucleophile liberates the free base acid chloride, which will self-destruct before it finds your nucleophile.

-

Protocol B: The "Surrogate" Route (Recommended)

Instead of the unstable acid chloride, use

Reaction:

Part 3: Reactivity & Applications

MANT-Nucleotide Synthesis (Fluorescence)

Researchers use this moiety to create MANT-ATP or MANT-ADP , which are fluorescent probes for nucleotide-binding proteins. The

-

Excitation: ~350 nm

-

Emission: ~440–450 nm (Blue)

-

Mechanism: The acid chloride (or anhydride) acylates the 2' or 3' hydroxyl of the ribose sugar.

Drug Synthesis (Quinazolinones)

The acid chloride is a precursor to tricyclic systems.

-

Pathway: Reaction with an ortho-diamine or amino-ester followed by cyclization.

-

Example: Synthesis of Pirenzepine analogs (M1 muscarinic antagonists).

Part 4: Safety & Toxicology

| Hazard Class | Description | Mitigation |

| Corrosive | Hydrolyzes to HCl and acid. Causes severe skin/eye burns. | Wear face shield and butyl rubber gloves. |

| Inhalation | Dust/Mist is extremely irritating to respiratory mucosa. | Handle only in a fume hood. |

| Sensitizer | Anthranilate derivatives can be skin sensitizers. | Avoid all skin contact. |

Storage:

-

Acid Chloride HCl Salt: Store at -20°C under Argon. Desiccate.

-

Isatoic Anhydride: Store at RT, keep dry.

References

-

Gille, A., & Seifert, R. (2003). 2'(3')-O-(N-methylanthraniloyl)-substituted GTP analogs: a novel class of potent competitive adenylyl cyclase inhibitors. Journal of Biological Chemistry. Link

-

Leggio, A., et al. (2017). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.[2] RSC Advances. Link

-

Hegarty, A. F., et al. (1990).[3] Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles.[3] Journal of the Chemical Society, Perkin Transactions 2.[3] Link

-

PubChem. (n.d.). 2-(Methylamino)benzoic acid - Compound Summary. National Library of Medicine. Link

-

Google Patents. (2013). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. (Analogous synthesis reference). Link

Sources

The Stability-Reactivity Paradox: A Technical Comparison of o-Toluoyl Chloride and 2-(Methylamino)benzoyl Chloride

Executive Summary

This technical guide analyzes the critical distinctions between o-toluoyl chloride (2-methylbenzoyl chloride) and 2-(methylamino)benzoyl chloride (N-methylanthraniloyl chloride). While both are ortho-substituted benzoyl chlorides, their utility in drug development is governed by a fundamental divergence in stability. o-Toluoyl chloride is a shelf-stable, sterically hindered electrophile used widely in agrochemistry and general organic synthesis. In contrast, 2-(methylamino)benzoyl chloride is a transient, highly reactive species that undergoes rapid intramolecular cyclization, necessitating in situ generation or the use of stable surrogates like

Structural and Electronic Analysis

The divergent behaviors of these two molecules stem from the electronic nature of their ortho-substituents and their capacity for intramolecular interaction.

o-Toluoyl Chloride (Shelf-Stable Electrophile)

-

Structure: Benzoyl chloride core with an ortho-methyl group.

-

Electronic Effect: The methyl group is weakly electron-donating via induction (

) and hyperconjugation.[1] This slightly reduces the electrophilicity of the carbonyl carbon compared to benzoyl chloride, but the effect is minor.[1] -

Steric Effect: The primary governor of reactivity is steric hindrance. The ortho-methyl group restricts the approach of nucleophiles (trajectory angle), requiring higher reaction temperatures or stronger catalysts compared to para-isomers.

-

Result: The molecule is stable, isolable, and distillable.

2-(Methylamino)benzoyl Chloride (Transient Species)

-

Structure: Benzoyl chloride core with an ortho-methylamino group (

). -

Electronic Effect: The amino group is a strong electron donor via resonance (

), which significantly deactivates the carbonyl carbon toward external nucleophiles. -

The "Killer" Interaction: The defining feature is the nucleophilic lone pair on the nitrogen. Unlike the methyl group in o-toluoyl chloride, the amine can attack the adjacent carbonyl carbon intramolecularly.

-

Result: The compound is inherently unstable. It rapidly cyclizes to form

-methylisatoic anhydride (releasing HCl) or dimerizes/polymerizes, making isolation of the free acid chloride practically impossible under standard conditions.

Comparative Data Table

| Feature | o-Toluoyl Chloride | 2-(Methylamino)benzoyl Chloride |

| CAS Registry | 933-88-0 | 10323-53-2 (rarely cited as isolated) |

| Molecular Weight | 154.59 g/mol | 169.61 g/mol |

| Physical State | Clear to yellowish liquid | Transient oil / Solid (as HCl salt) |

| Boiling Point | 88–90 °C @ 12 mmHg | N/A (Decomposes/Cyclizes) |

| Dominant Reactivity | Intermolecular Acylation | Intramolecular Cyclization |

| Storage | Standard Corrosives Cabinet | Generate in situ only |

Reaction Pathways and Instability Mechanisms

The following Graphviz diagram illustrates the divergent reactivity pathways. While o-toluoyl chloride follows a standard acylation path, the amino-chloride enters a "suicide" cyclization pathway.

Figure 1: Divergent reactivity pathways. Note the spontaneous cyclization of the amino-chloride derivative.

Synthetic Applications in Drug Development[2][3]

o-Toluoyl Chloride: General Intermediate

This reagent is a workhorse in medicinal chemistry for introducing the 2-methylbenzoyl motif.

-

Usage: Synthesis of fungicides (e.g., amide derivatives) and biologically active heterocycles where the methyl group provides conformational lock.

-

Handling: Can be weighed in air (though moisture sensitive) and stored for months.

2-(Methylamino)benzoyl Chloride: The Benzodiazepine Gateway

This structure is the theoretical precursor to the "A" ring of benzodiazepines like Diazepam (Valium) . However, because of its instability, chemists rarely use the acid chloride directly.

-

The Workaround: Instead of the acid chloride,

-methylisatoic anhydride is used as a "masked" equivalent. -

Mechanism: The anhydride reacts with amino acids (like glycine) or diamines to open the ring and decarboxylate, effectively delivering the "2-(methylamino)benzoyl" fragment without handling the unstable chloride.

Visualization: Diazepam Precursor Synthesis

Figure 2: Synthetic flow showing N-methylisatoic anhydride as the stable operational equivalent.

Experimental Protocols

Protocol A: Standard Acylation using o-Toluoyl Chloride

For the synthesis of stable amides (e.g., N-benzyl-2-methylbenzamide).

-

Reagents: o-Toluoyl chloride (1.0 equiv), Benzylamine (1.1 equiv), Triethylamine (1.5 equiv), DCM (anhydrous).

-

Procedure:

-

Dissolve benzylamine and triethylamine in DCM at 0°C under

. -

Add o-toluoyl chloride dropwise. (Note: The reaction is slower than benzoyl chloride due to steric hindrance; allow to warm to RT).

-

Monitor by TLC.[2][3] Upon completion, wash with 1M HCl, then sat.

. -

Observation: The ortho-methyl group prevents side reactions but requires longer reaction times (2–4 hours) compared to unhindered analogs.

-

Protocol B: In Situ Generation of 2-(Methylamino)benzoyl Chloride Equivalent

For applications where the specific acid chloride reactivity is required immediately.

WARNING: Do not attempt to store the product.

-

Reagents:

-Methylanthranilic acid (1.0 equiv), Thionyl chloride ( -

Procedure:

-

Suspend

-methylanthranilic acid in dry toluene. -

Add

dropwise at room temperature. -

Heat to reflux for 2 hours. Evolution of

and HCl gas will be observed. -

Critical Step: Evaporate excess

and toluene under reduced pressure strictly below 40°C. -

Result: The residue is a mixture of the acid chloride hydrochloride salt and the sulfinamide anhydride intermediate [1].

-

Immediate Use: Redissolve the residue immediately in dry THF and add the nucleophile (e.g., an amine) to trap the reactive species before it fully cyclizes to the thermodynamically stable isatoic anhydride.

-

References

-

Jacob, D., & Mathew, L. (2007). Reaction of Anthranilic Acid with Thionyl Chloride: Iminoketene Intermediate Formation. Semantic Scholar. Link

-

BenchChem. (2025).[1] A Comparative Guide to the Kinetics of o-Toluoyl Chloride Reactions with Nucleophiles. Link

-

ChemicalBook. (2025). o-Toluoyl chloride Properties and CAS Data. Link

-

Chemistry Steps. (2025). Synthesis of Diazepam - Mechanism and Intermediates. Link

-

Sigma-Aldrich. (2025). o-Toluoyl chloride Product Specification. Link

Sources

2-(Methylamino)benzoyl chloride synonyms and IUPAC name

Executive Summary

2-(Methylamino)benzoyl chloride (also known as N-methylanthraniloyl chloride) is a highly reactive acyl chloride intermediate used primarily in the synthesis of pharmacophores such as quinazolinones and 1,4-benzodiazepines .

Due to the coexistence of a nucleophilic amine and an electrophilic acyl chloride on the same aromatic ring, the compound is inherently unstable. It is prone to rapid intermolecular self-condensation or hydrolysis. Consequently, it is rarely isolated.

Field Best Practice: Experienced medicinal chemists typically generate this compound in situ or utilize its stable synthetic equivalent,

Part 1: Nomenclature & Identification[1]

| Parameter | Detail |

| Preferred IUPAC Name | 2-(Methylamino)benzoyl chloride |

| Common Synonyms | N-Methylanthraniloyl chloride; o-(Methylamino)benzoyl chloride |

| CAS Registry Number | 64636-41-5 |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| SMILES | CNc1ccccc1C(=O)Cl |

| InChI Key | GIMJDOGEKTUDDC-UHFFFAOYSA-N |

Part 2: Chemical Stability & Reactivity Profile (The "Experience" Pillar)

The Instability Mechanism

Unlike standard benzoyl chlorides, 2-(methylamino)benzoyl chloride possesses an internal "self-destruct" mechanism. The ortho-methylamino group is sufficiently nucleophilic to attack the acyl chloride of a neighboring molecule (intermolecular) or, under specific conditions, facilitate ketene formation (elimination).

-

Dimerization: In concentrated solutions, two molecules condense to form a diazocine derivative or oligomers.

-

Hydrolysis: The electron-donating methylamino group activates the carbonyl, making it hyper-sensitive to moisture. Hydrolysis reverts it to N-methylanthranilic acid immediately.

The "Sulfinamide" Intermediate

When synthesized using thionyl chloride (

Strategic Recommendation: The Isatoic Anhydride Route

For most applications,

Part 3: Experimental Protocols

Protocol A: In Situ Generation (Traditional)

Use this method if you specifically require the acid chloride for Friedel-Crafts type acylation or if isatoic anhydride is chemically incompatible with your nucleophile.

Reagents:

-

N-Methylanthranilic acid (1.0 eq)

-

Thionyl chloride (

) (1.5–2.0 eq) -

Solvent: Anhydrous Toluene or Dichloromethane (DCM)

-

Catalyst: DMF (1-2 drops)

Methodology:

-

Suspension: Suspend N-methylanthranilic acid in anhydrous toluene under nitrogen atmosphere.

-

Chlorination: Add

dropwise at 0°C. Add catalytic DMF. -

Reflux: Heat to reflux (or 40°C in DCM) for 1–2 hours. The solution should become homogeneous, evolving

and-

Checkpoint: Monitor gas evolution. Cessation indicates conversion.

-

-

Concentration: Evaporate solvent and excess

under reduced pressure strictly below 40°C . -

Usage: Redissolve the resulting residue (often a yellow/orange oil) immediately in the reaction solvent and add to the nucleophile. Do not store.

Protocol B: The Isatoic Anhydride Route (Recommended)

Use this method for synthesizing amides (e.g., drug intermediates).

Reagents:

- -Methylisatoic anhydride (1.0 eq)

-

Target Amine (Nucleophile) (1.1 eq)

-

Solvent: Acetonitrile, DMF, or Ethanol

-

Base:

or TEA (optional, accelerates ring opening)

Methodology:

-

Dissolution: Dissolve

-methylisatoic anhydride in the chosen solvent. -

Addition: Add the target amine.

-

Reaction: Stir at room temperature (or heat to 60°C for sterically hindered amines).

gas will evolve as the ring opens. -

Workup: The product is often the N-methylanthranilamide derivative.

Part 4: Reaction Pathways & Visualization

The following diagram illustrates the relationship between the acid, the unstable chloride, the stable anhydride, and the final amide products.

Figure 1: Synthetic pathways contrasting the unstable acid chloride route with the robust isatoic anhydride route.

Part 5: Applications in Drug Design

-

Quinazolinone Synthesis: The acid chloride (or isatoic anhydride) reacts with primary amines to form amides, which are then cyclized (often using orthoformate or aldehydes) to form quinazolinones. This scaffold is central to many sedative and hypnotic drugs.

-

Fluorescent Probes (MANT): The N-methylanthraniloyl (MANT) group is a compact fluorophore. The acid chloride is used to attach this tag to nucleotides (e.g., MANT-ATP) for studying enzyme kinetics.

References

-

PubChem. (n.d.). 2-Chloro-3-(methylamino)benzoyl chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

-

Gille, A., & Seifert, R. (2003). 2'(3')-O-(N-methylanthraniloyl)-substituted GTP analogs: a novel class of potent competitive adenylyl cyclase inhibitors.[1] Journal of Biological Chemistry. (Application of the chloride for fluorescent tagging).

Sources

Methodological & Application

Application Note: Synthesis of N-Methylanthranilamides via 2-(Methylamino)benzoyl Chloride

The following Application Note and Protocol guide details the reaction of 2-(methylamino)benzoyl chloride with primary amines.

Executive Summary

The reaction between 2-(methylamino)benzoyl chloride (N-methylanthraniloyl chloride) and primary amines is a cornerstone transformation in medicinal chemistry, serving as the primary entry point for the synthesis of quinazolinone and benzodiazepine scaffolds. These pharmacophores are ubiquitous in kinase inhibitors, GPCR ligands, and sedative agents.

While theoretically a simple nucleophilic acyl substitution, this reaction is practically complex due to the inherent instability of the ortho-amino acid chloride. Unlike standard benzoyl chlorides, 2-(methylamino)benzoyl chloride is prone to rapid intramolecular cyclization and intermolecular dimerization .

This guide provides a high-fidelity protocol for the in situ generation and capture of this reactive intermediate, alongside the mechanistic insights required to troubleshoot yield-limiting side reactions.

Mechanistic Insights & Reaction Pathways

The "Hidden" Intermediate: Sulfinylamine Anhydrides

When generating 2-(methylamino)benzoyl chloride using thionyl chloride (

-

Implication: This intermediate is highly reactive but stable enough to be handled if moisture is excluded. Upon addition of the primary amine, the ring opens, releasing

and forming the desired amide. -

Caution: If the temperature is too high during activation, this intermediate can decompose to the iminoketene , which rapidly dimerizes.

Reaction Scheme & Mechanism

The following diagram illustrates the activation of N-methylanthranilic acid and its subsequent capture by a primary amine.

Figure 1: Mechanistic pathway showing the formation of the sulfinylamine anhydride intermediate via thionyl chloride activation.

Experimental Protocol

Reagents & Equipment

| Reagent | Equiv.[1][2] | Role | Notes |

| N-Methylanthranilic Acid | 1.0 | Substrate | Pre-dry in vacuum oven if old. |

| Thionyl Chloride ( | 2.5 - 5.0 | Activator | Freshly distilled preferred. Toxic/Corrosive. |

| Primary Amine ( | 1.1 - 1.2 | Nucleophile | Dry over KOH or sieves if liquid. |

| Triethylamine (TEA) | 2.0 - 3.0 | Base | Scavenges HCl. |

| Dichloromethane (DCM) | - | Solvent | Anhydrous (keep over 4Å sieves). |

| Toluene | - | Co-solvent | Useful for azeotropic removal of |

Step-by-Step Methodology

Phase 1: Activation (In Situ Generation)

-

Setup: Equip a dry 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved

and -

Charging: Add N-methylanthranilic acid (1.0 equiv) to the flask.

-

Addition: Add Thionyl Chloride (neat, 3.0–5.0 equiv) slowly via syringe.

-

Note: A solventless reaction is often preferred to ensure complete conversion, but dry Toluene (3-5 volumes) can be used as a solvent if the scale is small (<500 mg).

-

-

Reflux: Heat the mixture to reflux (75–80 °C) for 1–2 hours .

-

Checkpoint: The suspension should become a clear, homogenous solution, indicating the consumption of the acid.

-

-

Evaporation (CRITICAL):

-

Cool the mixture to room temperature.

-

Connect the flask to a high-vacuum manifold.

-

Evaporate the excess

completely. -

Azeotrope: Add dry Toluene (2x 10 mL) and re-evaporate to ensure all traces of thionyl chloride are removed. Residual

will react with your amine to form sulfinamides (impurities). -

Result: You now have the crude active intermediate (likely the sulfinylamine anhydride or acid chloride) as a yellow/orange oil or solid. Use immediately.

-

Phase 2: Amide Coupling

-

Solubilization: Redissolve the crude residue from Phase 1 in anhydrous DCM (5–10 volumes) under nitrogen. Cool to 0 °C in an ice bath.

-

Amine Preparation: In a separate vessel, dissolve the Primary Amine (1.1 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM.

-

Addition: Add the amine solution dropwise to the cold acid chloride solution over 15–20 minutes.

-

Why? Slow addition at low temperature prevents the exothermic reaction from getting out of control and minimizes dimerization side-reactions.[3]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours .

-

Monitoring: Check by TLC (usually 50% EtOAc/Hexanes) or LC-MS. The intermediate spot should disappear, replaced by the more polar amide product.

-

Phase 3: Workup & Purification

-

Quench: Carefully add saturated

solution. -

Extraction: Separate phases. Extract the aqueous layer with DCM (2x).[2]

-

Wash: Wash combined organics with:

-

1M HCl (to remove unreacted amine/TEA).

-

Brine.[3]

-

-

Dry & Concentrate: Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Troubleshooting & Optimization

Common Failure Modes

The following table summarizes frequent issues and their chemical root causes.

| Observation | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Residual | Perform rigorous azeotropic removal of |

| Formation of Urea Byproduct | Moisture present; hydrolysis to isocyanate intermediate. | Ensure all glassware is flame-dried; use anhydrous solvents. |

| "Dianthranilide" Dimer | Concentration too high during activation. | Dilute the activation step with Toluene; avoid overheating (>80 °C). |

| No Reaction | Amine is non-nucleophilic (e.g., aniline with EWG). | Switch to a stronger base (NaH) or heat the coupling step to reflux in THF. |

Visual Workflow

Figure 2: Operational workflow for the synthesis of N-methylanthranilamides.

Alternative Route: Isatoic Anhydride

If the acid chloride route proves too unstable for a specific substrate, the Isatoic Anhydride method is the industry-standard alternative.

-

Reagent: N-Methylisatoic anhydride (commercially available or made from acid + phosgene).

-

Protocol: React N-methylisatoic anhydride (1.0 equiv) with Primary Amine (1.1 equiv) in refluxing Ethanol or Acetonitrile.

-

Advantage: No acidic byproducts;

is the only leaving group. Higher tolerance for sensitive functional groups.

References

-

Mechanistic Study of Thionyl Chloride Activation: Jacob, D., & Mathew, L. (2007). Reaction of Anthranilic Acid with Thionyl Chloride: Iminoketene Intermediate Formation. [4]

-

General Amide Synthesis via Acid Chlorides: Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [5]

-

Isatoic Anhydride Alternative Route: Potts, K. T. (1980). The Chemistry of Isatoic Anhydride.

-

Safety Data (Thionyl Chloride): PubChem Compound Summary: Thionyl Chloride.

Sources

Application Notes & Protocols: N-Methylisatoic Anhydride as a Stable Surrogate for 2-(Methylamino)benzoyl Chloride

Executive Summary: Overcoming Synthetic Hurdles with a Stable Precursor

In the landscape of pharmaceutical and fine chemical synthesis, the 2-(methylamino)benzoyl group is a highly valuable scaffold, forming the core of numerous heterocyclic compounds, including quinazolinones and benzodiazepines. The most direct acylating agent for introducing this moiety, 2-(methylamino)benzoyl chloride, is notoriously unstable and difficult to handle, readily degrading upon exposure to atmospheric moisture. This guide details the use of N-methylisatoic anhydride (NMIA) as a superior, bench-stable surrogate. NMIA serves as a solid, crystalline precursor that reacts efficiently with a range of nucleophiles to generate 2-(methylamino)benzoyl derivatives in situ, circumventing the challenges associated with the corresponding acid chloride. This document provides the mechanistic rationale, detailed experimental protocols, and safety guidelines for its effective implementation in research and development settings.

The Challenge: The Instability of 2-(Methylamino)benzoyl Chloride

Acyl chlorides are among the most reactive carboxylic acid derivatives, prized for their ability to acylate a wide variety of nucleophiles. However, this high reactivity is often a double-edged sword. 2-(Methylamino)benzoyl chloride exemplifies this problem; its synthesis from anthranilic acid and thionyl chloride is standard, but the product is highly susceptible to hydrolysis.[1] Furthermore, intramolecular reactions can lead to decomposition, making its isolation, purification, and long-term storage impractical for many applications. Researchers often face inconsistent results and the need for freshly prepared reagent, introducing variability into synthetic workflows.

The Solution: N-Methylisatoic Anhydride (NMIA)

N-methylisatoic anhydride (1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione) is a stable, crystalline solid that functions as an effective and convenient precursor to the reactive acylating species.[2][3] It is commercially available and can be stored under standard laboratory conditions without significant degradation.[2][4] The core advantage of NMIA lies in its ability to react with nucleophiles in a controlled manner, leading to the ring-opening of the anhydride and subsequent decarboxylation to yield the desired acylated product. This process effectively masks the reactive acyl chloride functionality until it is needed in the reaction vessel.

Key Advantages of NMIA:

-

Stability: A bench-stable, crystalline solid with a defined melting point (approx. 174-180 °C), simplifying weighing and handling.[2]

-

Safety: Avoids the use and generation of highly corrosive and moisture-sensitive acyl chlorides. However, NMIA itself is an irritant and requires careful handling.[5][6][7]

-

Versatility: Reacts cleanly with a broad range of nucleophiles including primary and secondary amines, alcohols, and thiols.[8]

-

Atom Economy: The only significant byproduct of the reaction is carbon dioxide gas, which is easily removed from the reaction mixture.

Reaction Mechanism: Nucleophilic Acylation and Decarboxylation

The utility of N-methylisatoic anhydride as an acylating agent stems from a predictable two-step reaction sequence initiated by a nucleophile.

-

Nucleophilic Attack and Ring Opening: The reaction begins with the nucleophilic attack of an amine, alcohol, or other nucleophile at the C4 carbonyl carbon (the ester-like carbonyl) of the NMIA ring. This is the more electrophilic center compared to the C2 carbonyl, which is part of a carbamate-like structure. This attack leads to the formation of a tetrahedral intermediate which quickly collapses, cleaving the anhydride ring to form a carbamate intermediate.[8][9][10]

-

Decarboxylation: The resulting N-methyl-N-carboxyanthranilic acid derivative is unstable and readily undergoes decarboxylation (loss of CO₂) to generate the final N-substituted 2-(methylamino)benzamide or corresponding ester.[11] This step is often spontaneous or promoted by gentle heating and drives the reaction to completion.

Below is a diagram illustrating the general reaction pathway.

Caption: General workflow for acylation using NMIA.

Experimental Protocols

Safety Notice: N-methylisatoic anhydride is classified as a skin, eye, and respiratory irritant.[5][6][7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][7][12]

Protocol 1: Synthesis of N-Benzyl-2-(methylamino)benzamide (Amine Acylation)

This protocol describes a general procedure for the acylation of a primary amine with N-methylisatoic anhydride.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| N-Methylisatoic Anhydride (NMIA) | 10328-92-4 | 177.16 | 1.77 g | 10.0 |

| Benzylamine | 100-46-9 | 107.15 | 1.07 g (1.1 mL) | 10.0 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed for extraction | - |

| Saturated Sodium Bicarbonate Solution | - | - | As needed for washing | - |

| Brine | - | - | As needed for washing | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed for drying | - |

Step-by-Step Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylisatoic anhydride (1.77 g, 10.0 mmol).

-

Add N,N-Dimethylformamide (20 mL) to the flask and stir to dissolve the solid.

-

Add benzylamine (1.07 g, 10.0 mmol) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Gas evolution (CO₂) should be observed.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (NMIA) is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-benzyl-2-(methylamino)benzamide.

Protocol 2: Synthesis of Methyl 2-(methylamino)benzoate (Alcohol Acylation)

This protocol details the esterification of an alcohol using NMIA, a reaction often catalyzed by a non-nucleophilic base. This process is documented to proceed under alkaline conditions.[11]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| N-Methylisatoic Anhydride (NMIA) | 10328-92-4 | 177.16 | 1.77 g | 10.0 |

| Methanol | 67-56-1 | 32.04 | 25 mL | - |

| Sodium Methoxide (25% in MeOH) | 124-41-4 | 54.02 | ~0.2 mL | Catalytic |

| Diethyl Ether | 60-29-7 | 74.12 | As needed for extraction | - |

| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 | As needed for neutralization | - |

| Brine | - | - | As needed for washing | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed for drying | - |

Step-by-Step Procedure

-

Suspend N-methylisatoic anhydride (1.77 g, 10.0 mmol) in methanol (25 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

-

Add a catalytic amount of sodium methoxide solution (e.g., 3-4 drops) to the suspension.

-

Heat the mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. The suspension should gradually become a clear solution as the reaction progresses, accompanied by CO₂ evolution.

-

Monitor the reaction by TLC until completion.

-

Work-up: Cool the reaction to room temperature and carefully neutralize with 1 M HCl.

-

Remove the bulk of the methanol under reduced pressure.

-

Partition the residue between water (50 mL) and diethyl ether (50 mL).

-

Separate the layers and extract the aqueous phase with additional diethyl ether (2 x 30 mL).

-

Combine the organic extracts, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in vacuo to obtain the crude methyl 2-(methylamino)benzoate, which can be further purified by distillation or chromatography if necessary.

Visualization of the Synthetic Workflow

The following diagram outlines the key stages in a typical synthesis and purification process using NMIA.

Caption: From reactants to pure product: a typical workflow.

Conclusion: A Reliable Tool for Modern Synthesis

N-methylisatoic anhydride serves as an exceptionally practical and reliable surrogate for the unstable 2-(methylamino)benzoyl chloride. Its stability, ease of use, and broad reactivity with various nucleophiles make it an invaluable reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] By adopting the protocols outlined in this guide, researchers can streamline the introduction of the 2-(methylamino)benzoyl moiety into target molecules, enhancing reproducibility and efficiency in their synthetic endeavors.

References

-

Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219. [Link]

- Google Patents. (2013).

-

Hegarty, A. F., Ahern, E. P., Frost, L. N., & Hegarty, C. N. (1990). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (12), 1935-1941. [Link]

-

PubChem. N-Methylisatoic anhydride. National Center for Biotechnology Information. [Link]

- Google Patents. (2008).

-

Clark, J. (2015). Reactions of acid anhydrides with ammonia or primary amines. Chemguide. [Link]

-

Zolotarev, A. A., et al. (2018). Three-component reaction between isatoic anhydride, amine and methyl-substituted furyl-acrylaldehydes. Acta Crystallographica Section E, 74(Pt 8), 1101–1106. [Link]

-

Chemistry Stack Exchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? [Link]

-

Reddit. (2024). Synthesis of 2-amino benzoyl chloride. r/OrganicChemistry. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 10328-92-4: N-Methylisatoic anhydride | CymitQuimica [cymitquimica.com]

- 4. CAS 10328-92-4|N-Methylisatoicanhydride|Rlavie [rlavie.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. N-Methylisatoic anhydride | C9H7NO3 | CID 25160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. myttex.net [myttex.net]

- 9. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]

- 12. abmole.com [abmole.com]

Application Notes & Protocols: Synthesis of N-Methyl Benzodiazepines via Benzoyl Chloride Intermediates

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of N-methyl benzodiazepines. The focus is on synthetic routes that utilize benzoyl chloride to generate key benzophenone intermediates, a cornerstone in the construction of the 1,4-benzodiazepine scaffold. This document elucidates the underlying chemical principles, provides detailed, field-proven protocols, and emphasizes the analytical validation required to ensure scientific integrity.

Introduction: The Strategic Role of Benzoyl Chloride in Benzodiazepine Synthesis

N-methyl-1,4-benzodiazepines, such as the seminal anxiolytic Diazepam (Valium), represent a class of privileged structures in medicinal chemistry due to their wide-ranging effects on the central nervous system.[1] The construction of their bicyclic heterocyclic core—a benzene ring fused to a seven-membered diazepine ring—relies on robust and scalable synthetic strategies.

A pivotal and widely adopted approach involves the Friedel-Crafts acylation of an aniline derivative with benzoyl chloride.[2][3] This reaction efficiently forms a 2-aminobenzophenone skeleton, which serves as the versatile precursor for subsequent cyclization and functionalization steps. Benzoyl chloride is an ideal acylating agent for this purpose due to its high reactivity and commercial availability.[4][5] This guide will detail a classic and reliable pathway for the synthesis of Diazepam, illustrating the critical role of the benzoyl chloride-derived intermediate.

Mechanistic Pathways and Strategic Considerations

The synthesis of an N-methyl benzodiazepine like Diazepam from an aniline precursor can be conceptually divided into three core stages: Benzophenone Formation, Diazepine Ring Cyclization, and N-Methylation.

Stage 1: Friedel-Crafts Acylation to Form the Benzophenone Core The synthesis typically begins with the reaction of a substituted aniline (e.g., p-chloroaniline) with benzoyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[2][6] The catalyst activates the benzoyl chloride, making it a potent electrophile for the acylation of the aniline ring, yielding a 2-aminobenzophenone intermediate.[7] The choice of catalyst and reaction conditions is critical to manage selectivity and prevent side reactions like multiple acylations.

Stage 2: Construction of the 1,4-Diazepine Ring The 2-aminobenzophenone intermediate is then elaborated to form the seven-membered diazepine ring. A common method involves acylation of the amino group with chloroacetyl chloride, followed by cyclization with ammonia.[8] The chloroacetyl group introduces a reactive electrophilic site that, upon amination, undergoes an intramolecular condensation with the ketone carbonyl to form the characteristic imine bond of the benzodiazepine core.[7]

Stage 3: N-Methylation For benzodiazepines that are not methylated in the initial steps, a final N-alkylation is required. This is often achieved by deprotonating the amide nitrogen with a suitable base (e.g., sodium methoxide) followed by alkylation with a methylating agent like methyl iodide or dimethyl sulfate.[9] In some synthetic routes, a methyl-substituted aniline is used as the starting material, incorporating the N-methyl group from the outset.[2][8]

Logical Workflow Diagram

Sources

- 1. ijtsrd.com [ijtsrd.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Synthesis of Diazepam - Chemistry Steps [chemistrysteps.com]

- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 5. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Application Notes & Protocols: Mechanistic Pathways for the Synthesis of N-methyl-2-aminobenzamides

Introduction: The Significance of the N-methyl-2-aminobenzamide Scaffold

The N-methyl-2-aminobenzamide core is a privileged scaffold in medicinal chemistry and drug development. As a structural motif, it is present in a range of pharmacologically active molecules. The introduction of a methyl group to an amide nitrogen can profoundly alter a molecule's biological properties, a phenomenon often referred to as the "magic methyl effect"[1]. This substitution can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. Consequently, robust and versatile synthetic methods for preparing these compounds are of paramount importance to researchers in the pharmaceutical sciences.

This document provides a detailed guide to the principal mechanistic routes for the synthesis of N-methyl-2-aminobenzamides. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also a deep dive into the causality behind the experimental choices, ensuring both reproducibility and a foundational understanding for methodological adaptation.

Overview of Synthetic Strategies

Several distinct synthetic pathways can be employed to construct N-methyl-2-aminobenzamides. The choice of method often depends on the availability of starting materials, functional group tolerance of the substrate, and the desired scale of the reaction. This guide will focus on four primary, field-proven strategies.

Caption: High-level overview of the four main synthetic routes to N-methyl-2-aminobenzamide.

Route 1: Ring-Opening Aminolysis of Isatoic Anhydride

This is a classical and highly efficient method for preparing anthranilamides. Isatoic anhydride, a readily available cyclic compound derived from anthranilic acid, reacts with a primary amine in a clean and often high-yielding transformation.[2][3]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine (methylamine) acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the heterocyclic ring to form an unstable carbamic acid intermediate. This intermediate rapidly undergoes decarboxylation, releasing carbon dioxide gas and yielding the final N-methyl-2-aminobenzamide product. The release of CO₂ is a thermodynamic driving force for the reaction.

Sources

Validation & Comparative

Advantages of Using N-Methylisatoic Anhydride Over Acid Chlorides

This guide objectively compares N-methylisatoic anhydride (NMIA) against traditional acid chlorides (specifically N-methylanthraniloyl chloride) for acylation reactions.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Engineers

Executive Summary: The Stability-Selectivity Tradeoff

In the synthesis of N-methylanthranilamides (common pharmacophores in drug development) and high-precision RNA structure probing (SHAPE chemistry), N-methylisatoic anhydride (NMIA) has emerged as the superior reagent over its acid chloride counterpart.

While acid chlorides are historically the "standard" for acylation due to high reactivity, they suffer from intrinsic instability (self-condensation) and corrosive byproducts (HCl). NMIA offers a "stored energy" solution: it is a stable solid that releases high reactivity only upon nucleophilic attack, driving the reaction forward via irreversible decarboxylation.

Quick Comparison Matrix

| Feature | N-Methylisatoic Anhydride (NMIA) | Acid Chlorides (e.g., N-methylanthraniloyl chloride) |

| Shelf Stability | High (Stable solid, months/years) | Very Low (Prone to dimerization/hydrolysis) |

| Byproducts | CO₂ (Gas) – Clean, self-purging | HCl (Acid/Gas) – Corrosive, requires scavengers |

| Atom Economy | High (CO₂ loss drives equilibrium) | Moderate (Requires excess base/amine) |

| Selectivity | Tunable (High chemoselectivity for amines) | Poor (Indiscriminate reactivity) |

| Safety | Non-lachrymator, solid handling | Corrosive, lachrymator, moisture sensitive |

Mechanistic Superiority

The fundamental advantage of NMIA lies in its reaction mechanism. Unlike acid chlorides, which react via a simple nucleophilic substitution that generates strong acid, NMIA reacts via a ring-opening decarboxylation .

The "Spring-Loaded" Mechanism

NMIA acts as a "masked" isocyanate/acylating agent. The relief of ring strain combined with the entropic gain from CO₂ release makes the reaction effectively irreversible without requiring harsh conditions.

Figure 1: The irreversible ring-opening mechanism of NMIA. The evolution of CO₂ gas drives the reaction to completion, avoiding the equilibrium issues often seen with other acylating agents.

Critical Advantage 1: Chemical Stability & Storage

The most significant practical advantage is shelf-life .

-

Acid Chloride Failure Mode: N-methylanthraniloyl chloride is structurally predisposed to self-destruction . The amine nitrogen on the ring can attack the acyl chloride of a neighboring molecule, leading to rapid dimerization (forming diazonium-like species or quinazolinones) and polymerization. It often cannot be stored and must be generated in situ.

-

NMIA Solution: The anhydride moiety "locks" the amine and the carbonyl in a stable 6-membered ring. The nitrogen is part of a carbamate-like system, reducing its nucleophilicity and preventing self-reaction.

-

Result: NMIA can be stored in a desiccator at room temperature for years without degradation.

-

Critical Advantage 2: Process Efficiency (Green Chemistry)

In drug development workflows, purification bottlenecks are costly. NMIA simplifies workup significantly.

The Byproduct Profile

-

Acid Chloride Route:

-

Problem: The HCl generated protonates the unreacted amine, killing the reaction. You must add a scavenger (Triethylamine/DIEA) or use 2 equivalents of your valuable amine. This creates ammonium salts that require aqueous extraction to remove.

-

-

NMIA Route:

Case Study: RNA SHAPE Chemistry

While NMIA is excellent for synthesis, its "killer app" in bio-organic chemistry is SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) .[7][8]

-

The Challenge: Researchers need to map flexible regions of RNA. They need a reagent that reacts only with flexible nucleotides (fast enough to capture data, slow enough to be selective).

-

Why Acid Chlorides Fail: They are too reactive. They hydrolyze instantly in the aqueous buffers required for RNA and react indiscriminately with both flexible and structured regions.

-

Why NMIA Succeeds: NMIA has a tunable half-life . It reacts preferentially with the 2'-hydroxyl groups of flexible RNA nucleotides over a timescale of minutes. This "slow" reactivity (compared to acid chlorides) is the basis for the entire SHAPE technology.

Experimental Protocols

Protocol A: Synthesis of N-Methylanthranilamides (Drug Scaffold)

Use this protocol for coupling functionalized amines to the N-methylanthraniloyl scaffold.

Reagents:

-

N-Methylisatoic Anhydride (1.0 equiv)

-

Primary Amine (1.05 equiv)

-

Solvent: Ethanol (Green) or DMF (if solubility is low)

-

Temperature: Reflux (Ethanol) or 60°C (DMF)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of NMIA in 5 mL of dry Ethanol.

-

Addition: Add 1.05 mmol of the target amine.

-

Reaction: Heat to reflux. Monitor CO₂ evolution (bubbling).

-

Completion: Reaction is typically complete when bubbling ceases (1–3 hours). Monitor via TLC (NMIA disappears).

-

Workup:

-

If product precipitates: Cool to 0°C and filter.

-

If soluble: Evaporate solvent under reduced pressure. The residue is often analytically pure amide.

-

Protocol B: RNA SHAPE Reaction (Bio-Application)

Use this protocol for structural probing of RNA.

Reagents:

-

RNA sample (folded in buffer)[7]

-

NMIA (65 mM stock in DMSO)

Workflow:

-

Folding: Incubate RNA in folding buffer (100 mM HEPES, 6 mM MgCl₂, pH 8.0) at 37°C for 20 mins.

-

Modification: Add NMIA stock (1/10th volume) to the RNA. Final conc: ~6.5 mM.

-

Incubation: Incubate at 37°C for 45 minutes (approx. 5 hydrolysis half-lives).

-

Quenching: No quench needed (reagent self-hydrolyzes). Precipitate RNA with Ethanol.

References

-

Merino, E. J., et al. (2005).[9] "RNA structure analysis at single nucleotide resolution." Journal of the American Chemical Society. Link

-

Weeks, K. M. (2010). "Advances in RNA structure analysis by chemical probing." Current Opinion in Structural Biology. Link

-

Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis. (Classic review on synthetic utility). Link

-

PubChem. "N-Methylisatoic anhydride Compound Summary." National Library of Medicine. Link

Sources

- 1. d8.irins.org [d8.irins.org]

- 2. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. fredonia.edu [fredonia.edu]

- 9. researchgate.net [researchgate.net]

A Comparative Guide to In-Situ IR Spectroscopy for Monitoring the Synthesis of 2-(methylamino)benzoyl chloride

For researchers and professionals in drug development and organic synthesis, the precise monitoring of reaction kinetics is paramount for ensuring product quality, optimizing yield, and maintaining safety. This guide provides an in-depth, technical comparison of infrared (IR) spectroscopy markers for the real-time analysis of the formation of 2-(methylamino)benzoyl chloride from 2-(methylamino)benzoic acid and thionyl chloride. We will move beyond a simple recitation of wavenumbers to explain the causality behind spectral shifts, offering a robust framework for self-validating protocols.

The Rationale for In-Situ Monitoring: Beyond Traditional Workups

The conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis. However, traditional monitoring methods, such as thin-layer chromatography (TLC), can be unreliable for highly reactive species like acyl chlorides, which are prone to rapid hydrolysis upon exposure to atmospheric moisture.[1] In-situ Fourier Transform Infrared (FTIR) spectroscopy offers a non-invasive, real-time window into the reaction mixture, allowing for the direct observation of both the consumption of reactants and the emergence of products. This approach provides immediate feedback on reaction progression and the potential formation of byproducts, enabling precise determination of the reaction endpoint.

The synthesis of 2-(methylamino)benzoyl chloride is an excellent case study for the power of in-situ IR monitoring. The distinct vibrational signatures of the carboxylic acid starting material and the acyl chloride product provide clear, unambiguous markers for tracking the reaction's progress.

Key Spectral Markers: A Tale of Disappearing and Appearing Peaks

The conversion of 2-(methylamino)benzoic acid to 2-(methylamino)benzoyl chloride is characterized by several key changes in the mid-infrared region of the spectrum. Understanding these changes is fundamental to accurately interpreting the reaction data.

Reactant: 2-(methylamino)benzoic acid

The IR spectrum of the starting material, 2-(methylamino)benzoic acid, is defined by the functional groups present: a carboxylic acid and a secondary amine.

-

O-H Stretch (Carboxylic Acid): A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ .[2] This broadness is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids.

-

C=O Stretch (Carboxylic Acid): An intense, sharp peak typically appears between 1760-1690 cm⁻¹ .[2][3]

-

N-H Stretch (Secondary Amine): A single, weaker, and sharper band is anticipated in the 3500-3300 cm⁻¹ region.[4][5][6][7][8] This peak is often superimposed on the broad O-H stretch of the carboxylic acid.

-

C-N Stretch (Aromatic Amine): A medium to strong band can be found in the 1335-1250 cm⁻¹ range.[4]

Reagent: Thionyl Chloride (SOCl₂)

Thionyl chloride also possesses characteristic IR absorptions that will be present at the start of the reaction and will be consumed as it proceeds. Key peaks for SOCl₂ can be found in the NIST Chemistry WebBook.[9][10]

Product: 2-(methylamino)benzoyl chloride

The formation of the acyl chloride introduces a new, highly characteristic vibrational mode while retaining the secondary amine functionality.

-

C=O Stretch (Acyl Chloride): This is the most critical marker for product formation. A strong, sharp absorption band will appear at a significantly higher wavenumber than the starting carboxylic acid, typically in the range of 1810-1775 cm⁻¹ .[11][12][13][14] For aromatic acyl chlorides like benzoyl chloride, this peak is often observed around 1770 cm⁻¹ .[15] The electron-withdrawing nature of the chlorine atom stiffens the C=O bond, causing this shift to a higher frequency.

-

N-H Stretch (Secondary Amine): The N-H stretching vibration will still be present, likely in the 3500-3300 cm⁻¹ region, as the secondary amine group remains intact.

-

C-Cl Stretch: A band corresponding to the C-Cl stretch is expected in the 730-550 cm⁻¹ region.[14]

Comparative Analysis of IR Spectra: Before, During, and After

The power of in-situ IR spectroscopy lies in the ability to overlay spectra taken at different time points to visualize the reaction's progress.

| Functional Group | Vibrational Mode | Starting Material (2-(methylamino)benzoic acid) | Product (2-(methylamino)benzoyl chloride) | Change During Reaction |

| Carboxylic Acid | O-H Stretch | Broad band, ~3300-2500 cm⁻¹[2] | Absent | Disappearance |

| Carbonyl | C=O Stretch | Strong peak, ~1760-1690 cm⁻¹[2][3] | Strong peak, ~1810-1775 cm⁻¹[11][13][14] | Shift to higher wavenumber |

| Secondary Amine | N-H Stretch | Single weak band, ~3500-3300 cm⁻¹[4][7] | Single weak band, ~3500-3300 cm⁻¹ | Remains present |

| Acyl Chloride | C-Cl Stretch | Absent | Peak(s), ~730-550 cm⁻¹[14] | Appearance |

Experimental Protocol: In-Situ FTIR Monitoring

This protocol outlines the general steps for monitoring the synthesis of 2-(methylamino)benzoyl chloride using an in-situ FTIR probe.

-

System Setup:

-

Assemble a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and an in-situ FTIR probe. Ensure the system is thoroughly dried to prevent hydrolysis of the thionyl chloride and the product.

-

Connect the outlet of the reflux condenser to a scrubber containing a suitable base (e.g., sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts.[16][17]

-

-

Background Spectrum:

-

Charge the flask with the solvent (e.g., toluene)[1] and the starting material, 2-(methylamino)benzoic acid.

-

With stirring, acquire a background spectrum. This will serve as the baseline for the reaction monitoring.

-

-

Reaction Initiation and Monitoring:

-

Slowly add thionyl chloride to the reaction mixture.[16]

-

Begin acquiring IR spectra at regular intervals (e.g., every 1-5 minutes).

-

Monitor the key spectral regions in real-time.

-

-

Data Analysis and Reaction Endpoint Determination:

-

Overlay the acquired spectra to observe the gradual disappearance of the broad O-H stretch and the carboxylic acid C=O peak.

-

Simultaneously, track the emergence and increase in intensity of the acyl chloride C=O peak at the higher wavenumber.

-

The reaction is considered complete when the carboxylic acid C=O peak has completely disappeared and the acyl chloride C=O peak has reached a stable maximum intensity.

-

Visualizing the Workflow and Spectral Transformation

Caption: Workflow for in-situ IR monitoring of 2-(methylamino)benzoyl chloride synthesis.

Conclusion

In-situ IR spectroscopy provides a superior method for monitoring the formation of 2-(methylamino)benzoyl chloride compared to traditional techniques. By focusing on the disappearance of the characteristic broad O-H stretch and the shift of the carbonyl absorption from the carboxylic acid region to the higher frequency acyl chloride region, researchers can accurately and reliably determine the reaction endpoint. This level of process understanding and control is invaluable in both academic research and industrial drug development, leading to more efficient, reproducible, and safer synthetic processes.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

-

Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). Benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

The Journal of Chemical Physics. (n.d.). Infrared Spectra of Thionyl Chloride and Sulfuryl Chloride. AIP Publishing. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

SlideShare. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

NIST. (n.d.). Thionyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from [Link]

-

PubChem. (n.d.). Thionyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-(methylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Thionyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (2005). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

-

Reddit. (2024, February 7). Synthesis of 2-amino benzoyl chloride. r/OrganicChemistry. Retrieved from [Link]

-

ResearchGate. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(Methylamino)methyl]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2024, June 17). Making benzoyl chloride. Retrieved from [Link]

-

Reddit. (2021, June 5). Synthesis of benzoyl chloride from benzoic acid. r/chemhelp. Retrieved from [Link]

-

LibreTexts. (2024, July 30). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectrum of 2-amino benzoic acid. Retrieved from [Link]

-

Chemistry Blog. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoylchloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. Thionyl chloride [webbook.nist.gov]

- 10. Thionyl chloride [webbook.nist.gov]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 14. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. prepchem.com [prepchem.com]

- 17. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.